

Acetylvaline-15N: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Acetylvaline-15N

Cat. No.: B12421053

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists interested in **Acetylvaline-15N**. This isotopically labeled amino acid derivative is a valuable tool in metabolic research, particularly in the study of Maple Syrup Urine Disease (MSUD), and as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies. This guide provides detailed information on suppliers, purchasing options, relevant experimental protocols, and the associated biochemical pathways.

Supplier and Purchasing Options for Acetylvaline-15N

Several reputable suppliers offer **Acetylvaline-15N** for research purposes. The following table summarizes the key quantitative data and purchasing information from prominent vendors to facilitate easy comparison.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number |
|--------------------------------|-------------------------------|----------------|-----------------|-----------------|-------------|
| Cambridge Isotope Laboratories | L-Valine, N-acetyl (15N, 98%) | NLM-7888-PK | 98% | ≥98% | 355808-21-8 |
| MedChemExpress | Acetylvaline-15N | HY-W015466S | Not Specified | Not Specified | 355808-21-8 |
| Alfa Chemistry | L-Valine, N-Acetyl (15N) | Not Specified | Not Specified | Not Specified | 355808-21-8 |

Experimental Protocols

The utilization of **Acetylvaline-15N** is crucial in various experimental contexts, from diagnostic screening to metabolic flux analysis. Below are detailed methodologies for key experiments involving N-acetylated amino acids and isotopic labeling.

Quantification of N-Acetyl-Branched-Chain Amino Acids in Urine for MSUD Diagnosis

This protocol outlines the general steps for the analysis of N-acetylated branched-chain amino acids (BCAAs), including Acetylvaline, in urine samples, a key diagnostic marker for Maple Syrup Urine Disease. Elevated excretion of N-acetylated BCAAs is a characteristic feature of MSUD.[\[1\]](#)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Collect a mid-stream urine sample.
 - To 1 mL of urine, add an internal standard (e.g., a deuterated N-acetyl-amino acid).
 - Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids, including N-acetylated amino acids.

- Evaporate the organic layer to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to create volatile derivatives suitable for GC-MS analysis.
 - Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
- GC-MS Analysis:
 - Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
 - GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different N-acetylated amino acids.
 - MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of the derivatized N-acetylated BCAAs.
- Quantification:
 - Identify the peaks corresponding to the N-acetylated BCAAs based on their retention times and mass spectra.
 - Quantify the concentration of each N-acetylated amino acid by comparing the peak area to that of the internal standard.

Metabolic Labeling with ^{15}N -Amino Acids for NMR Spectroscopy

This protocol provides a general framework for using ^{15}N -labeled amino acids, such as **Acetylvaline- ^{15}N** , to trace metabolic pathways and protein synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy.^{[2][3]}

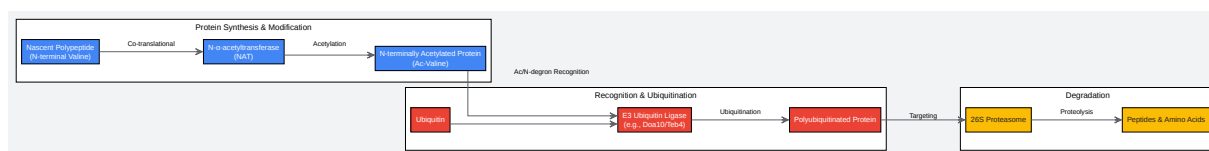
Methodology: Cell Culture and NMR Analysis

- Cell Culture and Labeling:
 - Culture cells of interest (e.g., mammalian cell line) in a standard growth medium.
 - To initiate labeling, replace the standard medium with a specially formulated medium that is deficient in the amino acid of interest (e.g., valine) but supplemented with the ^{15}N -labeled counterpart (**Acetylvaline- ^{15}N**). The acetyl group is typically cleaved in vivo, allowing the labeled valine to be incorporated into cellular metabolism and protein synthesis.
 - Incubate the cells for a desired period to allow for the incorporation of the ^{15}N label into metabolites and proteins.
- Sample Preparation for NMR:
 - Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol-chloroform-water extraction) to separate polar metabolites, non-polar metabolites, and protein pellets.
 - Protein Isolation: Isolate the protein fraction, which can be further purified if a specific protein is of interest.
 - Prepare the extracted metabolites or isolated proteins for NMR analysis by dissolving them in a suitable NMR buffer containing a deuterium lock solvent (e.g., D_2O).
- NMR Spectroscopy:
 - Acquire 1D and 2D NMR spectra (e.g., ^1H - ^{15}N HSQC) on a high-field NMR spectrometer.
 - The ^1H - ^{15}N HSQC spectrum will show correlations between the nitrogen-15 and its attached proton, allowing for the identification and quantification of the labeled metabolites and amino acid residues within proteins.
- Data Analysis:
 - Process and analyze the NMR spectra to identify the ^{15}N -labeled compounds and determine their concentrations.

- This information can be used to map metabolic pathways and measure metabolic flux.

Signaling Pathway: The Ac/N-Degron Pathway

N-terminal acetylation is a common co-translational modification in eukaryotes. The Ac/N-degion pathway is a crucial cellular quality control mechanism that recognizes the N-terminal acetylated residue of a protein as a degradation signal (degion), targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] N-terminal valine, after acetylation, can act as an Ac/N-degion.



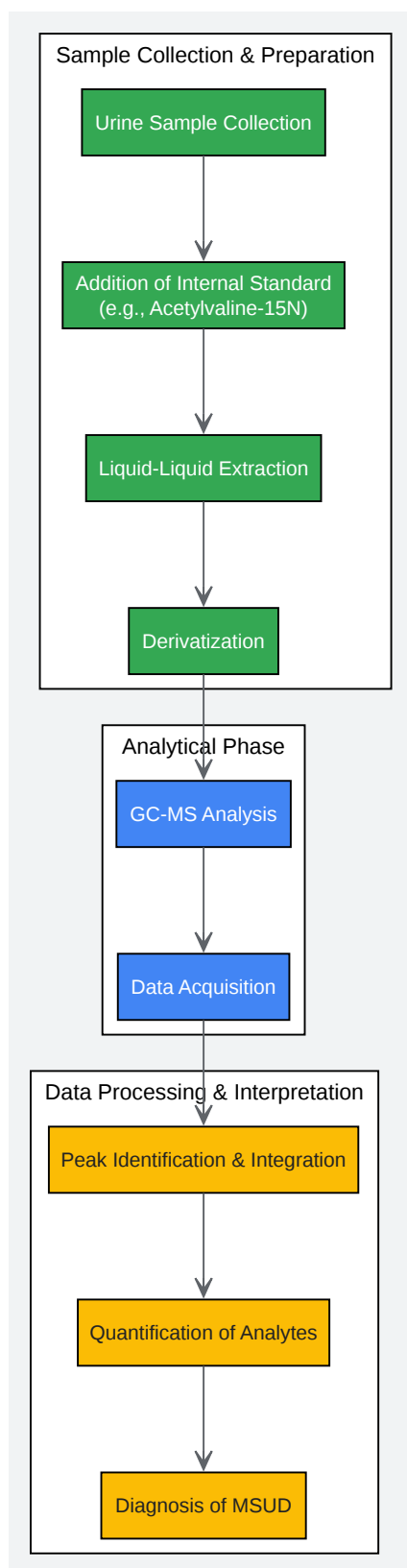
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Caption: The Ac/N-Degron Pathway for N-terminally acetylated valine.

This diagram illustrates the key steps of the Ac/N-degion pathway. A nascent polypeptide with an N-terminal valine residue is co-translationally acetylated by an N- α -acetyltransferase (NAT). This N-terminally acetylated valine then acts as a degradation signal (Ac/N-degion) that is recognized by an E3 ubiquitin ligase, such as Doa10 in yeast or its mammalian homolog Teb4. The E3 ligase polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.

Experimental Workflow for MSUD Metabolite Analysis

The following workflow outlines the process of analyzing urinary metabolites for the diagnosis of Maple Syrup Urine Disease, a key application for understanding the context in which **Acetylvaline-15N** can be used as an internal standard.



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Caption: Workflow for urinary metabolite analysis in MSUD diagnosis.

This workflow diagram illustrates the sequential steps involved in the laboratory diagnosis of MSUD from a urine sample. The process begins with sample collection and the addition of an internal standard, such as **Acetylvaline-15N**, for accurate quantification. The sample then undergoes extraction and derivatization to prepare the analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Following data acquisition, the peaks corresponding to the branched-chain amino acid metabolites are identified and quantified, leading to a definitive diagnosis.

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